5-Iodopyrimidin-2-ol
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Overview
Description
5-Iodopyrimidin-2-ol: is a heterocyclic organic compound with the molecular formula C4H3IN2O . It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidin-2-ol typically involves the iodination of pyrimidin-2-ol. One common method is the reaction of pyrimidin-2-ol with iodine and a suitable oxidizing agent, such as copper iodide (CuI), under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrimidin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or acetonitrile.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include azido-pyrimidines or thiocyanato-pyrimidines.
Cross-Coupling Reactions:
Scientific Research Applications
Chemistry: 5-Iodopyrimidin-2-ol is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to undergo diverse chemical modifications makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of functional materials highlights its importance in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Iodopyrimidin-2-ol and its derivatives is primarily based on their ability to interact with specific molecular targets. For instance, in medicinal chemistry, these compounds can inhibit enzymes or interfere with nucleic acid synthesis, leading to their potential use as therapeutic agents . The exact molecular pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with a bromine atom at the 5th position instead of a hydroxyl group.
2-Amino-5-iodopyrimidine: Contains an amino group at the 2nd position instead of a hydroxyl group.
Uniqueness: 5-Iodopyrimidin-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyrimidine ring. This combination allows for versatile chemical reactivity and the formation of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
5-iodo-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCYDBPRLPQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474784 |
Source
|
Record name | 5-iodopyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79387-69-2 |
Source
|
Record name | 79387-69-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodopyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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